molecular formula C24H25NO6 B12186739 2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12186739
M. Wt: 423.5 g/mol
InChI Key: GAPKJDLMDLXBDP-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system fused with a phenyl group and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring system can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The butanoate ester moiety is introduced through an esterification reaction involving the chromen derivative and 4-[(tert-butoxycarbonyl)amino]butanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its chromen ring system.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromen-7-yl 4-chlorobenzoate: A similar compound with a chlorobenzoate moiety instead of the butanoate ester.

    8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl oxy phenyl acetic acid: Another chromen derivative with a different ester group.

Uniqueness

2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to other chromen derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C24H25NO6/c1-24(2,3)31-23(28)25-13-7-10-21(26)29-17-11-12-18-19(16-8-5-4-6-9-16)15-22(27)30-20(18)14-17/h4-6,8-9,11-12,14-15H,7,10,13H2,1-3H3,(H,25,28)

InChI Key

GAPKJDLMDLXBDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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